2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

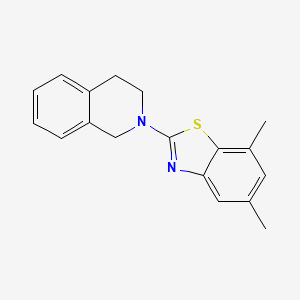

Structural Overview and Nomenclature

2-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a hybrid heterocyclic compound comprising a benzothiazole moiety fused with a tetrahydroisoquinoline scaffold. The benzothiazole unit features methyl substitutions at the 5- and 7-positions, while the tetrahydroisoquinoline component retains its partially saturated bicyclic structure. The IUPAC name reflects its substitution pattern: the tetrahydroisoquinoline acts as the parent structure, with the benzothiazole group attached at position 2.

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂S |

| Molecular Weight | 311.43 g/mol (calculated) |

| Hybrid System | Benzothiazole-Tetrahydroisoquinoline |

| Substituents | 5,7-Dimethyl (benzothiazole) |

The compound’s structural complexity arises from the conjugation of two biologically significant heterocycles, enabling diverse electronic and steric interactions.

Historical Context in Heterocyclic Chemistry

Benzothiazoles and tetrahydroisoquinolines have distinct histories in organic chemistry. Benzothiazoles, first synthesized in 1879, gained prominence as vulcanization accelerators in the 1920s and later as pharmacophores in drug discovery. Tetrahydroisoquinolines, derived from isoquinoline alkaloids, have been studied since the early 20th century for their roles in natural products like morphine and papaverine. The fusion of these systems represents a modern strategy in medicinal chemistry to exploit synergistic bioactivities. Early hybrid syntheses focused on coupling benzothiazoles with nitrogen-containing scaffolds to enhance metabolic stability and target selectivity.

Significance in Medicinal Chemistry Research

This hybrid compound exemplifies the integration of two pharmacologically active motifs:

- Benzothiazole : Known for antimicrobial, anticancer, and enzyme inhibitory properties due to its electron-rich aromatic system.

- Tetrahydroisoquinoline : Recognized for modulating neurotransmitter systems (e.g., α-adrenergic receptors) and kinase inhibition.

Research highlights its potential in targeting neurodegenerative diseases and cancer. For instance, benzothiazole-isoquinoline derivatives demonstrate selective monoamine oxidase-B (MAO-B) inhibition (IC₅₀ values ~14–47 μM), critical for Parkinson’s disease therapy. Additionally, structural analogs exhibit antiproliferative activity by interfering with DNA topoisomerases.

Benzothiazole-Tetrahydroisoquinoline Hybrid Classification

This compound belongs to the non-fused hybrid subclass, where the benzothiazole and tetrahydroisoquinoline units are connected via a single covalent bond rather than shared rings. Key classification criteria include:

- Linkage Type : Direct bonding at the benzothiazole’s 2-position and tetrahydroisoquinoline’s 2-position.

- Substituent Profile : Methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

- Functional Group Synergy : The sulfonamide or carboxamide variants (e.g., derivatives in ) further modulate solubility and target affinity.

Table 2: Representative Hybrid Derivatives and Activities

| Derivative | Biological Activity | Target Enzyme/Receptor |

|---|---|---|

| 4i (MAO-B inhibitor) | IC₅₀ = 9.13 ± 4.17 μM | Monoamine oxidase-B |

| 4d (BuChE inhibitor) | IC₅₀ = 14.61 ± 5.81 μM | Butyrylcholinesterase |

Such hybrids are pivotal in multi-target drug design, addressing complex pathologies like Alzheimer’s disease.

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,7-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-12-9-13(2)17-16(10-12)19-18(21-17)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,9-10H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQRIJQZDCFFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCC4=CC=CC=C4C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Castagnoli-Cushman reaction is often employed to synthesize derivatives of dihydroisoquinoline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is increasingly being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme aldo-keto reductase AKR1C3, which plays a role in hormone-dependent cancers . The compound binds to the enzyme’s active site, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Methyl groups on the benzothiazole (target) enhance lipophilicity versus chloro or methoxy groups in analogs, affecting solubility and bioavailability .

- Synthetic Complexity : The target compound’s direct fusion may simplify synthesis relative to multi-step routes for carbonitrile derivatives .

Spectral and Physicochemical Properties

- NMR Data : The target compound’s benzothiazole and THIQ protons would resonate similarly to 4e (δ 1.2–3.5 for THIQ; δ 6.8–8.2 for benzothiazole) . Methoxyphenyl-THIQ derivatives show distinct aromatic peaks (δ 6.5–7.5) due to electron-donating methoxy groups .

- Mass Spectrometry : The target’s molecular ion (M+H)+ is estimated at ~335, significantly lower than 4e (460.2) due to the absence of a second THIQ unit .

Biological Activity

The compound 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a derivative of benzothiazole and tetrahydroisoquinoline known for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be described by the following IUPAC name:

- IUPAC Name : this compound

The synthesis typically involves multi-step organic reactions that include the condensation of appropriate benzothiazole derivatives with tetrahydroisoquinoline precursors. The synthetic routes often utilize various catalysts and solvents to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

- A study evaluated several benzothiazole compounds for their effects on human cancer cell lines including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in these lines through mechanisms involving the AKT and ERK signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.0 | AKT/ERK inhibition |

| B7 | A549 | 2.0 | Apoptosis induction |

Anti-inflammatory Effects

In addition to anticancer activity, compounds related to This compound have shown anti-inflammatory properties. Research indicates that these compounds can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for proliferation and survival.

- Receptor Modulation : It can modulate receptor activity that influences inflammatory responses and cancer progression.

Case Studies

- Case Study on Antitumor Activity :

- Case Study on Anti-inflammatory Properties :

Q & A

Q. How can researchers differentiate between artifact and true biological activity in cell-based assays?

- Methodological Answer : Include counter-screens against off-target receptors (e.g., adenosine A) and assess cytotoxicity in non-target cells (e.g., HEK293). Use fluorescence-based assays (e.g., FLIPR for calcium flux) to confirm specificity. Replicate findings in primary neuronal cultures or ex vivo brain slices to minimize immortalized cell line artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.